4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN5O3S/c16-13-1-3-14(4-2-13)25(22,23)19-15-17-11-21(12-18-15)6-5-20-7-9-24-10-8-20/h1-4H,5-12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKSJKHRHXEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine to form an intermediate. This intermediate is then reacted with 1,3,5-triazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide moiety participates in hydrogen bonding and acid-base reactions due to its -SO₂NH- group. Key reactions include:
The sulfonamide group also acts as a hydrogen-bond donor in crystal structures, stabilizing interactions with solvents like DMF .
Triazine Ring Modifications
The 1,3,5-triazin-2-yl core undergoes nucleophilic substitutions and ring-opening reactions:
Nucleophilic Substitution
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thiophenol | DMF, 60°C, 12h | 2-(phenylthio)-triazine derivative | 72% |
| Ammonia | Ethanol, reflux, 24h | Amine-substituted triazine | 65% |
Oxidation
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3h | Formation of triazine N-oxide |
Morpholine-Ethyl Side Chain Reactions
The morpholine-ethyl group enables alkylation and coordination chemistry:
| Reaction | Conditions | Observations |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 25°C | Quaternary ammonium salt formation at morpholine nitrogen |
| Metal Coordination | CuCl₂, MeOH, 25°C | Stable Cu(II) complex with N,O-chelation |
Chlorobenzene Ring Substitutions
The 4-chloro substituent undergoes electrophilic aromatic substitution (EAS):
| Reaction | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro product (due to sulfonamide directing effect) | 58% |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, DME, 80°C | Biaryl derivatives | 81% |
Biological Activity-Linked Reactivity
Structural modifications correlate with enhanced bioactivity:
-
Cytotoxicity : Introducing naphthyl groups via Suzuki coupling improved IC₅₀ values against HCT-116 cells to 36 μM .
-
Enzyme Inhibition : Morpholine-ethyl side chain alkylation increased carbonic anhydrase IX inhibition by 40%.
Stability Under Synthetic Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 3) | Triazine ring hydrolysis | 2.3h |
| Alkaline (pH 12) | Sulfonamide cleavage | 4.1h |
This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in oncology and enzymology. Further studies should explore its photochemical behavior and catalytic applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide may act as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. Studies have shown that derivatives of triazine can effectively reduce tumor growth in various cancer models by inducing apoptosis in malignant cells .
2. Antimicrobial Properties
Sulfonamides are historically known for their antibacterial properties. This compound may exhibit similar effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects against a range of pathogens .
3. Modulation of Immune Responses
There is emerging evidence that triazine derivatives can modulate immune responses. Specifically, they may influence cytokine production and T-cell activation, making them candidates for further study in autoimmune diseases or inflammatory conditions .
Biochemical Studies
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored in various biochemical assays. For instance, it has been tested against carbonic anhydrase and other enzymes relevant to metabolic pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .
2. Structure-Activity Relationship (SAR) Analysis
SAR studies have been conducted to optimize the efficacy of this compound and its analogs. By altering substituents on the triazine ring or the morpholine group, researchers aim to enhance potency and selectivity against targeted biological pathways .
Case Studies
1. Preclinical Trials
In preclinical models, compounds similar to This compound have demonstrated promising results in reducing tumor sizes and improving survival rates in xenograft models of cancer . These findings support further development into clinical trials.
2. Combination Therapies
Recent studies have investigated the use of this compound in combination with other chemotherapeutic agents. The rationale behind combination therapy is to enhance efficacy while reducing resistance development in cancer treatment protocols .
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Morpholine-ethyl groups introduce polar amine and ether functionalities, improving solubility and metabolic stability.
- Imidazolidin-ylidene moieties (e.g., in compounds) may alter electronic properties and hydrogen-bonding capacity, affecting target binding .
Physicochemical Properties
Melting points and solubility trends vary significantly with substituents:
- Aryl-substituted derivatives (Compounds 51–55) exhibit high melting points (237–279°C), attributed to strong intermolecular π-stacking and van der Waals forces .
- Morpholine-containing compounds (e.g., the target compound and the hydrazone derivative in ) likely have lower melting points due to reduced crystallinity from flexible ethylmorpholine chains.
- Imidazolidin-ylidene derivatives () show intermediate melting points, influenced by hydrogen-bonding networks .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties of Triazinsulfonamide Derivatives
Biological Activity
The compound 4-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide (referred to as Compound A) is a sulfonamide derivative with potential applications in medicinal chemistry. This article discusses its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
Compound A features a sulfonamide group attached to a triazin moiety and a morpholine substituent. The presence of the chlorine atom in the para position of the benzene ring is significant as it may enhance biological activity through electronic effects and steric interactions.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to Compound A have shown effectiveness against various bacterial strains:
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 5 μM |
| Related Compound B | P. aeruginosa | 21 mm zone of inhibition |
| Related Compound C | C. albicans | 0.5–8 μg/mL |
The introduction of a chlorine atom has been empirically shown to enhance the antibacterial properties of sulfonamides by influencing the binding affinity to bacterial enzymes involved in folate synthesis .
The mechanism through which Compound A exhibits its biological activity primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis. This inhibition leads to a decrease in nucleotide synthesis and ultimately impairs bacterial growth.
Study 1: Antimicrobial Efficacy
In vitro studies conducted by Karthikeyan et al. demonstrated that various chlorinated sulfonamides, including derivatives similar to Compound A, displayed significant antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted that the presence of the morpholine group contributed to enhanced solubility and bioavailability, further improving the compound's efficacy .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the sulfonamide structure could lead to variations in biological activity. For example, altering the substituents on the morpholine ring influenced the compound's interaction with target proteins and its overall antimicrobial potency .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis typically involves coupling a chlorobenzenesulfonamide precursor with a morpholine-containing triazine intermediate. Key steps include nucleophilic substitution at the triazine ring and sulfonamide bond formation. Optimization can be achieved by:
- Temperature control: Maintaining 0–5°C during sulfonylation to minimize side reactions .
- Catalyst selection: Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Yield improvements (>70%) are reported with stepwise purification via flash chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
1H/13C NMR resolves substituent positions on the triazine and benzenesulfonamide moieties. For example, the morpholine ethyl group shows characteristic δ 2.4–3.0 ppm (1H) and δ 50–60 ppm (13C) . - X-ray Crystallography:
Single-crystal X-ray diffraction (SC-XRD) confirms the planar geometry of the triazine ring and hydrogen-bonding interactions between sulfonamide and morpholine groups (e.g., N–H···O bonds) . - High-Resolution Mass Spectrometry (HRMS):
Validates molecular weight (e.g., [M+H]+ ion at m/z 428.12) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with modified morpholine (e.g., piperazine) or sulfonamide (e.g., nitro, methyl) groups .
- Biological Assays:
- Enzyme inhibition: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO2 hydration assays .
- Cellular activity: Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC50 values .
- Data Analysis: Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .
Q. What computational approaches predict binding affinity with biological targets?
- Methodological Answer:
- Molecular Docking:
Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP. Key residues (e.g., Lys745 in EGFR) often form hydrogen bonds with the sulfonamide group . - Molecular Dynamics (MD):
Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD <2 Å) . - Free Energy Calculations:
MM/GBSA or MM/PBSA methods estimate binding free energy (ΔG ~ -10 kcal/mol for high affinity) .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer:
- Reproducibility checks: Validate assays across independent labs using standardized protocols (e.g., ATP-based luminescence for kinase inhibition) .
- Orthogonal assays: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays (ΔTm >2°C indicates binding) .
- Meta-analysis: Pool data from multiple studies (e.g., ChEMBL database) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
